antracicline

Anthracyclines are a class of antibiotics derived from streptomycetes, which have been widely used in the treatment of various types of cancer due to their potent antitumor activity. These compounds exhibit remarkable efficacy against solid tumors and hematological malignancies through multiple mechanisms, including intercalation into DNA, generation of free radicals leading to cell death, and inhibition of topoisomerase II enzymes. Common anthracyclines include doxorubicin, daunorubicin, and epirubicin, each with its own specific characteristics in terms of efficacy and toxicity profiles.

The clinical application of anthracyclines is extensive but must be carefully managed due to potential side effects such as cardiotoxicity, which can result in heart failure. Regular monitoring of cardiac function is essential for patients undergoing treatment with these drugs. Additionally, dose adjustment or the use of cardioprotective agents may be necessary to mitigate risks associated with their administration.

These powerful chemotherapeutic agents continue to play a critical role in cancer therapy, offering hope to millions of patients worldwide despite ongoing challenges and limitations.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

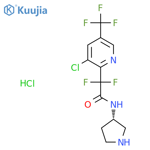

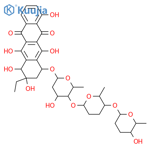

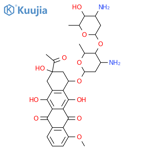

|

7-O-[2-Deoxy-α-L-fucopyranosyl-(1→4)-2-deoxy-α-L-fucopyranosyl-(1→4)-2-deoxy-α-L-fucopyranosyl]-β-rhodomycinone; 3B,3C-Dideoxy | 2407777-37-9 | C38H48O15 |

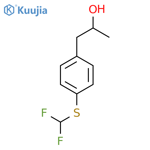

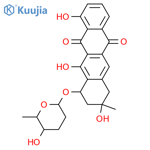

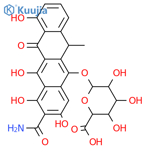

|

1-Deoxyaranciamycin E; 7-O-(2,3,6-Trideoxy-β-D-erythro-hexopyranoside) | 960622-75-7 | C25H26O8 |

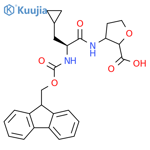

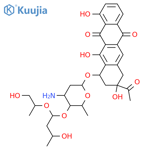

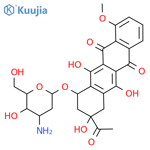

|

Carminomycin III; 5''-Epimer, 11-deoxy | 105779-91-7 | C33H41NO12 |

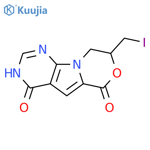

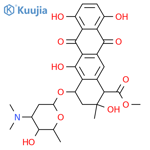

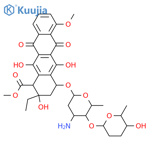

|

Auramycin F; 9-Epimer, 1-hydroxy, 4A-deglycosyl | 757248-93-4 | C29H33NO11 |

|

Daunosaminyldaunomycin; 3''-Epimer | 185252-66-8 | C33H40N2O12 |

|

6,11-Dihydro-1,3,5,10,12-pentahydroxy-6-methyl-11-oxo-2-naphthacenecarboxamide; 5-O-β-D-Glucuronopyranoside | 1217438-16-8 | C26H23NO13 |

|

58976-44-6 | C27H29NO11 | |

|

Antibiotic CG 17B; 3B-Deoxy, 4-Me ether | 124526-27-8 | C35H43NO13 |

|

Antibiotic TG 379A | 176370-43-7 | C50H68N2O22 |

|

Mutactimycin A; 3A-O-De-Me | 213978-40-6 | C27H30O11 |

Letteratura correlata

-

1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

Fornitori consigliati

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati